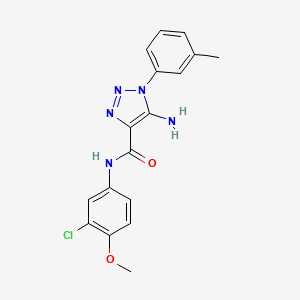![molecular formula C20H25ClN2 B5217458 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride](/img/structure/B5217458.png)
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride, also known as P7C3, is a synthetic compound that has shown promising results in scientific research applications. It was first discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, several studies have been conducted to investigate its potential therapeutic benefits.
Mecanismo De Acción
The exact mechanism of action of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride is not yet fully understood. However, it is believed to work by promoting the survival of new neurons in the brain. This is thought to be due to its ability to activate a specific enzyme called nicotinamide phosphoribosyltransferase (NAMPT).
Biochemical and Physiological Effects:
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has been found to have several biochemical and physiological effects. It has been shown to increase the levels of a protein called brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has also been found to increase the activity of a specific type of brain cell called astrocytes, which play a role in supporting the function of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride for lab experiments is that it has shown promising results in promoting neurogenesis in animal models. This makes it a potentially useful tool for studying the mechanisms of neurogenesis and developing new treatments for neurodegenerative diseases. However, one limitation is that the exact mechanism of action is not yet fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are several future directions for research on 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride. One area of interest is investigating its potential therapeutic benefits for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is exploring its anti-depressant effects and potential use in the treatment of depression. Additionally, further research is needed to fully understand the mechanism of action of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride and optimize its use in lab experiments.
Métodos De Síntesis
The synthesis method of 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride involves the reaction of 9H-carbazole with 1-piperidinepropanol in the presence of hydrochloric acid. The resulting product is then purified through recrystallization. This method was first described in a research paper published in the journal Cell in 2010.
Aplicaciones Científicas De Investigación
9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has shown potential therapeutic benefits in several scientific research applications. It has been found to promote neurogenesis, or the growth of new neurons, in the brain. This is a promising finding for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 9-[3-(1-piperidinyl)propyl]-9H-carbazole hydrochloride has also been found to have anti-depressant effects and may be useful in the treatment of depression.
Propiedades
IUPAC Name |
9-(3-piperidin-1-ylpropyl)carbazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2.ClH/c1-6-13-21(14-7-1)15-8-16-22-19-11-4-2-9-17(19)18-10-3-5-12-20(18)22;/h2-5,9-12H,1,6-8,13-16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQVRKXAVXZVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=CC=CC=C3C4=CC=CC=C42.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-Piperidin-1-ylpropyl)carbazole;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-chloro-2-(trifluoromethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B5217379.png)
methyl]butanamide](/img/structure/B5217395.png)
![3-{5-[1-(4-chlorophenyl)cyclobutyl]-1,3,4-oxadiazol-2-yl}-N-(2,2,2-trifluoroethyl)propanamide](/img/structure/B5217403.png)
![2-[bis(5-methyl-2-furyl)methyl]benzoic acid](/img/structure/B5217404.png)
![5-(1-ethyl-4-piperidinyl)-3-(2-fluorophenyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5217412.png)
![2-methyl-3-[2-(4-morpholinyl)ethyl]-3H-[1,2,4]triazolo[1,5-a]benzimidazole dihydrochloride](/img/structure/B5217418.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5217436.png)
![N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-2-nitrobenzamide](/img/structure/B5217441.png)


![N-{5-[(4-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5217459.png)
![2-chloro-N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5217462.png)
![6-amino-3-propyl-4-(4-pyridinyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5217466.png)
